molecular formula C16H14Cl2N2O2 B4195779 NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE

NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE

Cat. No.: B4195779
M. Wt: 337.2 g/mol
InChI Key: NPPVMCVYEYWVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a dichlorobenzoyl group attached to the phenylalanine moiety

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-7-6-11(9-13(12)18)16(22)20-14(15(19)21)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVMCVYEYWVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(2,4-dichlorobenzoyl)-L-phenylalanine
  • N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE is unique due to its specific dichlorobenzoyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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NALPHA-(3,4-DICHLOROBENZOYL)PHENYLALANINAMIDE
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